4-Methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylic acid
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Description
The compound "4-Methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylic acid" is a derivative of 1,3-thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within a five-membered ring structure. This particular derivative features a carboxylic acid functional group, an amino group with a 2-methylpropyl substituent, and a methyl group on the thiazole ring. The compound is related to various thiazole derivatives that have been studied for their potential biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of thiazole derivatives often involves the construction of the thiazole ring followed by functionalization at various positions on the ring. For example, the synthesis of 2-amino-1,3-thiazole-4-carboxylic acid derivatives, which are structurally similar to the compound , has been reported to involve the confirmation of structures through melting points, IR, 1H NMR, 13C NMR, and HRMS or elemental analysis . Another related synthesis involves the use of a FeCl2/Et3N binary catalytic system for the synthesis of methyl 4-aminopyrrole-2-carboxylates, which, while not a direct synthesis of the compound , demonstrates the type of catalytic systems that might be employed in the synthesis of complex thiazole derivatives .
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be complex, with various substituents influencing the overall shape and electronic distribution. For instance, an experimental and theoretical study on a similar molecule, 4-methylthiadiazole-5-carboxylic acid, used density functional theory to investigate the stability, molecular properties, and vibrational analysis of the compound . Such studies are crucial for understanding the behavior of the compound under different conditions and can provide insights into the molecular structure of "4-Methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylic acid".
Chemical Reactions Analysis
Thiazole derivatives can undergo a variety of chemical reactions, including acylation, methylation, and cyclocondensation, to name a few. For example, acylation and subsequent methylation of acetylaminothiazole derivatives have been used to produce various substituted thiazole compounds . Additionally, thiazole derivatives can participate in cyclocondensation reactions, as seen in the synthesis of thiazolidine-2,4-dicarboxylic acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as melting points, solubility, and biological activity, are important for their practical applications. The melting points of various thiazole derivatives have been measured to confirm their purity and stability . Biological activities, such as fungicidal and antivirus activities, have been evaluated for thiazole derivatives, with some compounds exhibiting significant activity against specific fungi and viruses . The solubility and hydrogen bonding capabilities of these compounds can also be influenced by the presence of different functional groups, as seen in the study of 4-methylthiadiazole-5-carboxylic acid .
Scientific Research Applications
Heterocyclic γ-Amino Acids Synthesis
4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), which include 4-Methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylic acid, are used in synthesizing constrained heterocyclic γ-amino acids. These are valuable for mimicking protein secondary structures such as helices, β-sheets, turns, and β-hairpins. A versatile chemical route for synthesizing these compounds has been developed, highlighting their importance in protein structure modeling (Mathieu et al., 2015).
Structural Studies in Oligomers
The structure of various ATC oligomers, including 4-Methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylic acid derivatives, has been studied extensively. These oligomers are found to adopt a well-defined 9-helix structure in both solid and liquid states. This discovery is significant in understanding the structural behavior of such heterocyclic compounds in different environments (Mathieu et al., 2013).
Antibacterial Properties
Research has been conducted on derivatives of 2-Amino-5-aryl-1,3-thiazole-4-carboxylic acid, closely related to the compound , for their antibacterial properties. This includes the synthesis of various derivatives and their spectroscopic characterization, highlighting the potential of these compounds in antibacterial applications (Al Dulaimy et al., 2017).
Fungicidal and Antivirus Activities
Novel derivatives of 2-amino-1,3-thiazole-4-carboxylic acid, a compound structurally similar to 4-Methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylic acid, have been synthesized and evaluated for their biological activities. These derivatives exhibit significant fungicidal and antivirus activities, demonstrating their potential in controlling fungi and viruses (Fengyun et al., 2015).
Crystallographic Studies
Crystallographic studies have been conducted on various thiazole-4-carboxylic acid derivatives, including the compound . These studies are crucial for understanding the molecular and crystal structures of these compounds, which is essential for their application in various scientific fields (Lynch, 2001).
Influence on Learning and Memory Processes
N-acyl-thiazolidine-4-carboxylic acid derivatives, related to the compound of interest, have been synthesized and studied for their effects on learning and memory processes in experimental animals. This research indicates the potential of such compounds in influencing the central cholinergic system (Krichevskii et al., 2007).
properties
IUPAC Name |
4-methyl-2-(2-methylpropylamino)-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-5(2)4-10-9-11-6(3)7(14-9)8(12)13/h5H,4H2,1-3H3,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGYBWDVNZRZDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NCC(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylic acid |
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